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Compound of Interest

Compound Name: 5-Chloro-6-methylpyridin-3-amine

CAS No.: 896161-13-0

Cat. No.: B582039

Get Quote

In the landscape of medicinal chemistry and drug development, the strategic value of a

molecular building block is measured by its versatility, reactivity, and the biological relevance of

the scaffolds it can generate. 5-Chloro-6-methylpyridin-3-amine, identified by its CAS

number 896161-13-0, represents a quintessential example of such a crucial intermediate.

While seemingly a simple heterocyclic amine, its true potential is unlocked by the precise

arrangement of its chloro, methyl, and amino substituents on the pyridine core. This

arrangement provides a unique electronic and steric profile, making it an invaluable starting

material for the synthesis of complex molecules, particularly in the highly competitive field of

kinase inhibitor development.[1][2][3][4]

This guide provides an in-depth technical overview for researchers, chemists, and drug

development professionals. We will move beyond a simple recitation of facts to explore the

causality behind its synthesis, its nuanced reactivity, and its strategic application in constructing

high-value pharmaceutical compounds. Every protocol and claim is grounded in established

chemical principles to ensure both accuracy and practical utility in the laboratory.
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A thorough understanding of a compound's fundamental properties is the bedrock of its

effective use. The key data for 5-Chloro-6-methylpyridin-3-amine are summarized below.

Property Value Source(s)

CAS Number 896161-13-0 [5][6][7]

Molecular Formula C₆H₇ClN₂ [5][8]

Molecular Weight 142.59 g/mol [5]

Synonyms
5-Chloro-6-methyl-3-

pyridinamine
[5]

Canonical SMILES CC1=C(C=C(C=N1)N)Cl [5][8]

Typical Purity ≥97% [5]

Appearance
Typically a white to light yellow

crystalline solid
[9]

Storage Conditions 4°C, protect from light [5]

Hazard Statements H302, H315, H319, H335 [10]

Precautionary Statements P280, P305+P351+P338 [10]

Note: Hazard information indicates the compound may be harmful if swallowed, cause skin and

serious eye irritation, and may cause respiratory irritation. Standard personal protective

equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during

handling.[10][11]

The Aminopyridine Motif: A Privileged Scaffold in
Medicinal Chemistry
The utility of 5-Chloro-6-methylpyridin-3-amine stems directly from the broader significance

of the aminopyridine scaffold. This structural motif is considered "privileged" in drug design

because it consistently appears in molecules with potent biological activity across diverse

targets.[12] Its value lies in a combination of factors:
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Hydrogen Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, while

the amino group provides two hydrogen bond donors. This dual functionality allows for robust

and specific interactions with protein targets, such as the hinge region of kinase enzymes, a

critical interaction for potent inhibition.[1]

Bioisosteric Replacement: Aminopyridines can serve as bioisosteres for other aromatic

systems, offering a way to modulate physicochemical properties like solubility and metabolic

stability while maintaining key binding interactions.

Synthetic Tractability: The pyridine ring can be readily functionalized through a variety of

established chemical reactions, allowing for the systematic exploration of chemical space

around the core.[13][14]

Compounds containing the aminopyridine moiety are prevalent in pipelines targeting everything

from cancer to neurodegenerative diseases and neglected tropical diseases, underscoring the

foundational importance of this core structure.[1][3][12]

Proposed Synthesis and Mechanistic
Considerations
While numerous suppliers offer this compound, understanding its synthesis is crucial for

process development and analog design. A specific, peer-reviewed synthesis for 896161-13-0

is not readily available in the literature. However, a robust and logical pathway can be proposed

based on fundamental principles of heterocyclic chemistry. The most common strategy for

introducing an amino group at the 3-position of a pyridine ring is through the reduction of a

corresponding nitro compound.

The proposed workflow involves two key steps:

Regioselective Nitration: Introduction of a nitro group at the 3-position.

Reduction: Conversion of the nitro group to the target primary amine.
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Caption: A plausible synthetic route to a related aminopyridine via nitration and reduction.
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Protocol 1: Hypothetical Synthesis via Nitration and
Reduction
This protocol is illustrative and based on standard procedures for analogous transformations. It

must be optimized and validated.

Step A: Nitration of 3-Chloro-2-methylpyridine

Reaction Setup: To a cooled (0 °C) flask containing concentrated sulfuric acid (H₂SO₄, 5

volumes), slowly add 3-chloro-2-methylpyridine (1.0 eq) while maintaining the internal

temperature below 10 °C.

Addition of Nitrating Agent: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise to the solution,

ensuring the temperature does not exceed 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS.

Causality: The strongly acidic conditions are required to protonate the pyridine nitrogen,

which deactivates the ring. However, nitration is still possible, and the directing effects of

the chloro and methyl groups will favor substitution at the 5-position.

Work-up: Carefully pour the reaction mixture over crushed ice and basify with a concentrated

aqueous solution of sodium hydroxide (NaOH) to pH 8-9.

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane

or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methyl-

5-nitropyridine.

Step B: Reduction to 5-Amino-3-chloro-2-methylpyridine

Reaction Setup: To a flask containing the crude nitro-intermediate from Step A dissolved in

ethanol or acetic acid, add a reducing agent such as iron powder (Fe, 5.0 eq) and

ammonium chloride (NH₄Cl, 1.0 eq) in water.[2]
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Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-6 hours until the starting material is

consumed (monitor by TLC or LC-MS).

Causality: This is a classic Béchamp reduction. Iron in the presence of a mild acid reduces

the nitro group to an amine without affecting the chloro-substituent or the pyridine ring.

Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

Purification: Concentrate the filtrate, and purify the residue by column chromatography on

silica gel to afford the target aminopyridine.

Reactivity and Strategic Use in Cross-Coupling
Reactions
The true power of 5-Chloro-6-methylpyridin-3-amine in drug development is realized in its

application in palladium-catalyzed cross-coupling reactions. These reactions allow for the

precise and modular construction of complex molecules by forming new carbon-carbon and

carbon-nitrogen bonds.

The electronic nature of the scaffold is key:

The Chlorine Atom (C5): Serves as the leaving group for cross-coupling. Its position, meta to

the ring nitrogen, makes it less reactive in nucleophilic aromatic substitution (SNAr)

compared to a chlorine at the 2- or 4-position.[15] However, it is an excellent handle for

palladium-catalyzed reactions.

The Amino Group (C3): This strong electron-donating group can modulate the reactivity of

the ring. It can also be used as a point of diversification itself, for example, through acylation

or Buchwald-Hartwig amination.

Protocol 2: Illustrative Suzuki-Miyaura Coupling
This protocol demonstrates how to append a new aryl or heteroaryl group at the 5-position, a

common strategy for exploring the solvent-exposed regions of a protein binding pocket.

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 5-Chloro-6-methylpyridin-3-amine (1.0 eq), the desired boronic acid or
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boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-

CH₂Cl₂ adduct (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or

cesium carbonate (Cs₂CO₃, 2.0 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and

water (e.g., 4:1 ratio).

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored

by LC-MS (typically 4-16 hours).

Causality: The base is crucial for activating the boronic acid to form a more nucleophilic

boronate species. The palladium catalyst undergoes a catalytic cycle (oxidative addition,

transmetalation, reductive elimination) to couple the two partners. The choice of ligand

(e.g., PPh₃ or dppf) is critical for stabilizing the palladium catalyst and promoting the rate-

limiting steps.

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate. Purify the crude product via flash column chromatography.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Focus: Scaffolding for Potent Kinase
Inhibitors
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The primary application driving interest in 5-Chloro-6-methylpyridin-3-amine and its analogs

is the development of protein kinase inhibitors.[1][3] Kinases play a central role in cellular

signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

The aminopyridine core of this molecule is perfectly suited to interact with the highly conserved

ATP-binding site of kinases. Specifically, the amino group and the pyridine ring nitrogen can

form two crucial hydrogen bonds with the "hinge" region of the kinase, which anchors the

inhibitor in place. This binding mode is a validated strategy for achieving high potency.[1]

Derivatives of this scaffold have been successfully used to develop inhibitors for a range of

kinases, including:

Cyclin-Dependent Kinases (CDKs)[1]

Glycogen Synthase Kinase 3 (GSK-3)[1]

Tropomyosin Receptor Kinases (TRKs)[3]

PIM-1 Kinase[4]

Kinase ATP-Binding Pocket

Hinge Region
(Backbone NH & C=O)

Pyridine N

Amino Group

R-Group

H-Bond (Acceptor) H-Bond (Donor)

Click to download full resolution via product page

Caption: Hypothetical binding mode showing key hydrogen bonds with the kinase hinge region.
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Analytical Characterization Profile
For any researcher synthesizing or using this compound, confirming its identity and purity is

paramount. While specific spectra are not publicly available, the expected analytical signals

can be predicted based on its structure.

¹H NMR: One would expect to see distinct signals in the aromatic region for the two pyridine

protons, which would appear as doublets due to mutual coupling. A singlet for the methyl

(CH₃) group would be observed, typically in the 2.0-2.5 ppm range. A broad singlet

corresponding to the amino (NH₂) protons would also be present.

¹³C NMR: Six distinct carbon signals are expected, corresponding to the six carbons of the

substituted pyridine ring. Chemical shift prediction software can provide estimated values.

[16]

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and, more

commonly, a protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular

weight. A characteristic isotopic pattern for one chlorine atom (an M+2 peak approximately

one-third the intensity of the M peak) would be a definitive feature. Predicted m/z for [M+H]⁺

is 143.03705.[8]

Conclusion
5-Chloro-6-methylpyridin-3-amine (CAS 896161-13-0) is far more than a simple chemical

reagent. It is a strategically designed building block that provides medicinal chemists with a

reliable and versatile entry point into the synthesis of potent and selective drug candidates. Its

value is derived from the privileged nature of the aminopyridine scaffold, its suitability for

powerful cross-coupling reactions, and its proven utility in generating high-affinity kinase

inhibitors. By understanding the principles behind its synthesis, reactivity, and application,

researchers can fully leverage this compound to accelerate the discovery of next-generation

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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